Deschloroclotizolam
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Overview
Description
Deschloroclotizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug. It was first identified in Sweden in 2021 . This compound is known for its psychoactive properties and is categorized under the class of thienotriazolodiazepines. It is structurally related to other compounds such as alprazolam, clotizolam, and fluclotizolam .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deschloroclotizolam involves the formation of the thienotriazolodiazepine core. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the synthesis typically involves the use of thienylazole and triazolodiazepine intermediates .
Industrial Production Methods: Given its status as a designer drug, it is likely produced in small-scale laboratories rather than large industrial settings .
Chemical Reactions Analysis
Types of Reactions: Deschloroclotizolam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Deschloroclotizolam has several scientific research applications, including:
Mechanism of Action
Deschloroclotizolam exerts its effects by binding to modulatory sites on the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets involved include the GABA-A receptor subunits, which play a crucial role in the compound’s pharmacological activity .
Comparison with Similar Compounds
- Alprazolam
- Clotizolam
- Fluclotizolam
- Deschloroetizolam
Comparison: Deschloroclotizolam is unique in its structure, with the absence of a chlorine atom at the 2’ position on the phenyl ring, differentiating it from its parent compound, clotizolam . This structural difference may influence its potency, duration of action, and pharmacological profile .
References
Properties
CAS No. |
1629324-97-5 |
---|---|
Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-chloro-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C15H11ClN4S/c1-9-18-19-13-8-17-14(10-5-3-2-4-6-10)11-7-12(16)21-15(11)20(9)13/h2-7H,8H2,1H3 |
InChI Key |
DBAZIULAFZCKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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